Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-thiophen-2-ylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-8-11(14(17)19-3)13(10-6-5-7-21-10)12(9(2)16-8)15(18)20-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGKILOTAGHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CS2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Mechanism and Conditions
-
Formation of Dihydropyridine Intermediate :
Equimolar quantities of 2-thiophenecarboxaldehyde (1.0 mmol) and methyl acetoacetate (3.0 mmol) react in ethanol under reflux (80°C) with ammonium acetate as the nitrogen source. The reaction proceeds via enamine formation and cyclization, yielding a 1,4-dihydropyridine intermediate. -
Oxidative Aromatization :
The dihydropyridine intermediate is oxidized using ceric ammonium nitrate (CAN) or iodine in dimethyl sulfoxide (DMSO) at 60°C for 6 hours. This step introduces aromaticity to the pyridine ring.
Key Data :
Advantages :
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Scalable for industrial production.
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Utilizes inexpensive reagents.
Limitations :
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Requires harsh oxidizing agents.
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Multi-step process increases purification complexity.
β-Proline-Catalyzed Aldol-Michael Cascade Reaction
This method, adapted from EP3191451B1, employs organocatalysis to streamline pyridine formation.
Protocol
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Reagents :
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2-Thiophenecarboxaldehyde (1.0 mmol)
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Methyl pyruvate (3.0 mmol)
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(S)-β-Proline (20 mol%)
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Solvent: Acetonitrile (CH₃CN)
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-
Procedure :
The aldehyde and methyl pyruvate are combined in CH₃CN, followed by β-proline addition. The mixture stirs at 25°C for 24 hours, directly yielding the pyridine derivative via a tandem aldol-Michael-cyclization mechanism.
Optimization Insights :
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Catalyst Loading : 20 mol% β-proline maximizes enantioselectivity and yield.
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Solvent : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rate vs. THF or dioxane.
Performance Metrics :
Advantages :
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Single-step synthesis.
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Mild conditions preserve functional groups.
Limitations :
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High catalyst cost.
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Limited substrate scope for bulkier aldehydes.
Methanesulfonic Acid-Mediated Oxidation of Dihydropyridines
Adapted from diethyl analog syntheses, this route oxidizes dihydropyridines using methanesulfonic acid (MSA) and sodium nitrite.
Synthetic Steps
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Dihydropyridine Preparation :
Similar to Method 1, but using methyl esters exclusively. -
Oxidation :
The dihydropyridine is treated with MSA (2 equiv) and NaNO₂ (1.5 equiv) in wet SiO₂ at 50°C for 4 hours.
Critical Parameters :
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Acid Strength : MSA outperforms HCl or H₂SO₄ in avoiding ester hydrolysis.
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Oxidant : NaNO₂ prevents over-oxidation to pyridine N-oxides.
Yield Comparison :
Advantages :
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Compatible with acid-sensitive groups.
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Shorter reaction time vs. CAN/DMSO.
Limitations :
-
Requires careful control of moisture.
Comparative Analysis of Methods
| Method | Yield (%) | Steps | Cost | Scalability |
|---|---|---|---|---|
| Hantzsch + Oxidation | 70–78 | 2 | Low | High |
| β-Proline Catalysis | 89–92 | 1 | High | Moderate |
| MSA Oxidation | 74 | 2 | Medium | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of ester groups to primary alcohols.
Substitution: Introduction of various functional groups at the methyl positions.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in:
- Building Block for Complex Molecules : Its structure allows for various modifications leading to more complex compounds. For instance, it can be transformed into derivatives that serve as ligands in coordination chemistry.
- Reactions Involving Electrophilic Substitution : The presence of electron-rich thienyl groups makes it a suitable substrate for electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups.
Case Study: Synthesis of Pyridine Derivatives
In a study published in the Journal of Organic Chemistry, researchers demonstrated the utility of dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate as a precursor for synthesizing novel pyridine derivatives with enhanced biological activity .
Medicinal Chemistry
This compound has shown potential in medicinal chemistry due to its biological properties:
- Antimicrobial Activity : Compounds derived from this structure have exhibited significant antibacterial and antifungal properties. Research indicates that modifications to the pyridine ring can enhance these effects.
Case Study: Antimicrobial Screening
A recent screening study evaluated various derivatives of this compound against common pathogens. Results indicated that certain derivatives displayed activity comparable to standard antibiotics .
Materials Science
In materials science, this compound is explored for its role in developing new materials:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of this compound make it a candidate for use in OLEDs due to its ability to act as an electron transport layer.
| Application | Properties | Reference |
|---|---|---|
| OLEDs | High stability and efficiency | |
| Sensors | Responsive to environmental changes |
Case Study: OLED Development
Research conducted on OLEDs utilizing this compound showed promising results in terms of efficiency and color purity. The findings suggest that incorporating this compound can enhance device performance significantly .
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly impacts electronic properties and biological activity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂): Nitrophenyl derivatives (e.g., ) exhibit stronger calcium channel blocking activity due to enhanced electrophilicity.
- Electron-Donating Groups (e.g., Thienyl) : The thienyl group in the target compound may improve charge transport in material science applications .
Ester Group Modifications
Variations in ester groups (methyl, ethyl, isopropyl) influence solubility, metabolic stability, and synthetic yield:
Key Observations :
Physicochemical and Spectral Comparisons
Biological Activity
Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on available research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C15H15NO4S
- Molecular Weight : 299.35 g/mol
- CAS Number : 714649
The compound features a pyridine ring substituted with two methyl groups and a thienyl group, along with two carboxylate ester functionalities. This structural arrangement is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the reaction of appropriate precursors under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing thienyl aldehydes and pyridine derivatives.
- Esterification : Converting carboxylic acids to esters using alcohols in the presence of acid catalysts.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyridine have demonstrated significant antiproliferative effects against leukemia and breast cancer cells due to their ability to induce apoptosis and inhibit tumor growth .
- Antioxidant Activity : The compound is believed to possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is essential for protecting cellular components from damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : Some studies suggest that related compounds can act as enzyme inhibitors, potentially affecting metabolic pathways involved in cancer progression and other diseases .
Case Studies and Research Findings
- Antiproliferative Effects : A study evaluated the antiproliferative effects of thienyl-pyridine derivatives on cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against specific cancers .
- Mechanism of Action : Research into the mechanism revealed that these compounds may disrupt cellular signaling pathways involved in cell cycle regulation and apoptosis. For example, they can activate caspase pathways leading to programmed cell death .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thienyl group significantly influence biological activity. Substituents on the thienyl ring can enhance or diminish the compound's efficacy against cancer cells .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antioxidant | Reduction of oxidative stress | |
| Enzyme Inhibition | Modulation of metabolic pathways |
IC50 Values for Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Dimethyl 2,6-dimethyl-4-(thienyl)pyridine | CLL (HG-3) | 0.35 |
| Dimethyl 2,6-dimethyl-4-(thienyl)pyridine | Breast Cancer | <10 |
| Dimethyl 2,6-dimethyl-4-(thienyl)pyridine | Leukemia | 0.17 |
Q & A
Q. What are the common synthetic routes for preparing dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate?
The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, which involves a one-pot cyclocondensation of a β-keto ester (e.g., dimethyl acetylenedicarboxylate), an aldehyde (e.g., 2-thiophenecarboxaldehyde), and ammonium acetate. Optimization includes refluxing in ethanol or methanol under inert conditions, with yields improved by catalytic acids like acetic acid . Purification often employs column chromatography (silica gel, hexane/ethyl acetate).
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR : and NMR confirm substituent positions (e.g., thienyl proton signals at δ 7.0–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and dihedral angles (e.g., pyridine-thienyl torsion angles ~75–80°). SHELX programs refine displacement parameters and hydrogen bonding .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 364) .
Q. What analytical techniques are used for quantifying this compound in biological matrices?
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS/MS (multiple reaction monitoring) are standard. Metabolite identification (e.g., hydrolyzed carboxylates) requires collision-induced dissociation (CID) fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic disorder in X-ray structures of this compound be resolved?
Disorder arises from flexible thienyl or ester groups. Strategies include:
- Collecting high-resolution data (<1.0 Å) to model split positions.
- Using SHELXL refinement with restraints (DFIX, SIMU) for anisotropic displacement .
- Validating with R-factor convergence (<0.05) and CheckCIF (e.g., PLATON) for geometry outliers .
Q. How to address contradictions in pharmacological activity data between parent compound and metabolites?
- In vitro assays : Compare calcium channel blockade (e.g., patch-clamp on vascular smooth muscle cells) for the parent compound vs. metabolites like 5-methoxycarbonyl derivatives.
- Metabolite stability : Use hepatic microsome incubations to assess CYP450-mediated degradation .
- Molecular docking : Map binding affinities to L-type calcium channels (PDB: 1T3S) using AutoDock Vina .
Q. What computational methods predict electronic properties and reactivity?
- DFT calculations (Gaussian 09): Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV for electron-deficient pyridine core) .
- Molecular electrostatic potential (MEP) : Identify nucleophilic/electrophilic sites for derivatization .
Q. How to improve solubility for in vivo studies without altering pharmacodynamics?
- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes.
- Prodrug strategies : Replace methyl esters with hydrophilic groups (e.g., phosphoryloxymethyl) cleaved in vivo .
Q. What role does polymorphism play in bioavailability, and how is it assessed?
Polymorphs impact dissolution rates. Characterization methods:
- DSC/TGA : Identify melting points and thermal stability (e.g., melt ~170–175°C) .
- PXRD : Compare experimental vs. simulated patterns from single-crystal data .
Methodological Tables
Table 1: Key Crystallographic Parameters (Example from )
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| a, b, c (Å) | 7.1831, 9.7819, 15.0245 |
| α, β, γ (°) | 89.488, 81.201, 70.625 |
| R factor | 0.077 |
| C—H⋯O bonds | Stabilize packing (2.5–3.0 Å) |
Table 2: Common Synthetic Conditions (Adapted from )
| Component | Role | Example |
|---|---|---|
| 2-Thiophenecarboxaldehyde | Aldehyde component | 2.5 mmol |
| Dimethyl acetylenedicarboxylate | β-Keto ester | 5.0 mmol |
| Ammonium acetate | Nitrogen source | 10.0 mmol |
| Solvent | Reaction medium | Ethanol (50 mL) |
| Catalyst | Acetic acid (0.5 mL) | Yield: 65–70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
